5-Iodoribose 1-phosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
100752-90-7 |
|---|---|
Molecular Formula |
C5H10IO7P |
Molecular Weight |
340.01 g/mol |
IUPAC Name |
[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C5H10IO7P/c6-1-2-3(7)4(8)5(12-2)13-14(9,10)11/h2-5,7-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5-/m1/s1 |
InChI Key |
BBTRJIPCRXSCEB-TXICZTDVSA-N |
SMILES |
C(C1C(C(C(O1)OP(=O)(O)O)O)O)I |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)I |
Canonical SMILES |
C(C1C(C(C(O1)OP(=O)(O)O)O)O)I |
Synonyms |
5-iodoribose 1-phosphate |
Origin of Product |
United States |
Synthesis and Structural Elucidation of 5 Iodoribose 1 Phosphate and Its Analogs
Enzymatic Synthesis Protocols for 5-Iodoribose 1-phosphate
The enzymatic synthesis of this compound (5-IRib-1-P), a notable analog of ribose 1-phosphate, has been successfully achieved. nih.gov This method presents a valuable alternative to complex chemical syntheses, often providing higher yields and greater stereo-selectivity. researchgate.net
The established protocol utilizes a two-enzyme system to convert a precursor, 5'-deoxy-5'-iodoadenosine, into the desired product, 5-IRib-1-P. nih.gov This biotransformation is a key step as 5-IRib-1-P is the common intracellular metabolite of cytotoxic 5'-iodonucleosides. nih.gov The process begins with the deamination of 5'-deoxy-5'-iodoadenosine, a reaction catalyzed by adenosine (B11128) deaminase sourced from Aspergillus oryzae. The resulting intermediate is then acted upon by human erythrocytic purine (B94841) nucleoside phosphorylase to yield this compound. nih.gov Following the enzymatic reaction, the purification of 5-IRib-1-P is performed to isolate the compound for further study of its chemical and kinetic properties. nih.gov
This enzymatic approach is significant as it provides a direct route to a biologically relevant sugar phosphate (B84403) analog, which has been shown to inhibit several enzymes involved in purine, pyrimidine (B1678525), and sugar phosphate metabolism. nih.gov Specifically, 5-IRib-1-P demonstrates inhibitory activity against purine nucleoside phosphorylase, phosphoglucomutase, and 5'-methylthioadenosine phosphorylase. nih.gov
| Enzyme | Source Organism | Substrate | Product |
| Adenosine deaminase | Aspergillus oryzae | 5'-deoxy-5'-iodoadenosine | 5'-deoxy-5'-iodoinosine |
| Purine nucleoside phosphorylase | Human erythrocytes | 5'-deoxy-5'-iodoinosine | This compound |
Chemical Synthesis Strategies for Modified Sugar Phosphate Analogs
The chemical synthesis of modified sugar phosphate analogs is a crucial area of research for developing therapeutic agents and molecular probes. ontosight.ai These synthetic strategies often involve multi-step processes and the use of protecting groups to achieve the desired modifications. nih.gov
A conventional method for synthesizing sugar nucleotides begins with the preparation of a sugar 1-phosphate derivative. researchgate.net This is followed by a coupling reaction with an activated nucleoside monophosphate to form the essential pyrophosphate bridge. nih.govresearchgate.net However, the yields of this process can be low, and purification can be challenging, which has spurred the development of new methodologies. researchgate.net
Chemoenzymatic synthesis offers a powerful alternative, combining the precision of enzymatic reactions with the versatility of chemical synthesis. nih.gov For instance, C6-modified glycosyl 1-phosphates, such as those with 6-amino, 6-chloro, and 6-sulfhydryl groups, have been synthesized chemically and then evaluated as substrates for enzymatic pyrophosphorylative coupling to produce GDP-mannose analogs. researchgate.net
Another strategy focuses on creating isosteric phosphonate (B1237965) analogs of sugar phosphates, where the anomeric oxygen is replaced by a methylene (B1212753) group. researchgate.net The synthesis of phosphono analogs of N-acetyl-α-d-glucosamine 1-phosphate and N-acetyl-α-d-mannosamine 1-phosphate has been achieved stereoselectively from 2,3,5-tri-O-benzyl-d-arabinose. researchgate.net Similarly, phosphono analogs of d-galactofuranosyl phosphate have been chemically synthesized and subsequently converted to UDP-C-Galf, a stable pharmacophore. researchgate.net
The synthesis of nucleotide analogs with modified backbones represents another important strategy. youtube.com These include:
Peptide Nucleic Acids (PNA): Featuring a peptide-like backbone instead of the sugar-phosphate backbone. youtube.com
Morpholino Oligomers: Possessing a backbone of morpholine (B109124) rings linked by phosphorodiamidate groups. youtube.com
Locked Nucleic Acids (LNA): Containing a methylene bridge that locks the ribose ring in a rigid conformation. youtube.com
Glycol Nucleic Acids (GNA): Utilizing a glycol backbone. youtube.com
Threose Nucleic Acids (TNA): Incorporating a threose sugar. youtube.com
Hexitol (B1215160) Nucleic Acids (HNA): Built on a hexitol backbone. youtube.com
These diverse synthetic strategies provide access to a wide array of modified sugar phosphate analogs, enabling detailed studies of their biological functions and therapeutic potential.
| Analog Type | Key Structural Modification | Example Synthesis Strategy |
| C6-modified glycosyl 1-phosphates | Substitution at the C6 position (e.g., amino, chloro) | Chemical synthesis of the modified sugar 1-phosphate followed by enzymatic pyrophosphorylative coupling. researchgate.net |
| Isosteric phosphonate analogs | Replacement of the anomeric oxygen with a methylene group | Stereoselective synthesis from a protected arabinose precursor. researchgate.net |
| Backbone-modified nucleic acids | Alteration of the sugar-phosphate backbone | Synthesis of monomers with alternative backbones (e.g., peptide, morpholino) followed by oligomerization. youtube.com |
Biochemical Pathways and Metabolic Intersections Involving 5 Iodoribose 1 Phosphate
Participation in Nucleotide Biosynthesis Pathways
5-Iodoribose 1-phosphate (5-IRib-1-P) has been identified as a notable inhibitor of several enzymes that are critical for the de novo synthesis and salvage pathways of nucleotides. nih.gov Its structural similarity to ribose 1-phosphate allows it to interact with the active sites of these enzymes, thereby disrupting the normal flow of metabolic processes. nih.govontosight.ai
Role in Purine (B94841) Nucleotide Anabolism
The biosynthesis of purine nucleotides, essential components of DNA, RNA, and various coenzymes, is a primary target of 5-IRib-1-P. nih.gov This compound is an intracellular metabolite of 5'-deoxy-5'-iodoadenosine and 5'-deoxy-5'-iodoinosine, which are known for their cytotoxic effects on tumor cells possessing high levels of specific phosphorylases. nih.gov The conversion of these nucleoside analogs to 5-IRib-1-P is a key step in their mechanism of action. nih.gov
Research has demonstrated that 5-IRib-1-P competitively inhibits several key enzymes in the purine synthesis pathway. nih.gov A pivotal study on extracts from Sarcoma 180 cells revealed its inhibitory effects on enzymes that utilize 5-phosphoribosyl 1-pyrophosphate (PRPP), a central molecule in nucleotide synthesis. nih.gov
The key enzymes in purine anabolism inhibited by 5-IRib-1-P include:
P-Rib-PP Amidotransferase: This enzyme catalyzes the first committed step in de novo purine synthesis. nih.gov 5-IRib-1-P was found to be a potent inhibitor of this enzyme. nih.gov
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): A crucial enzyme in the purine salvage pathway, responsible for recycling hypoxanthine (B114508) and guanine (B1146940). nih.gov
Adenine (B156593) phosphoribosyltransferase (APRT): Another key enzyme in the purine salvage pathway that recycles adenine. nih.gov
The inhibitory constants (Ki) for these enzymes highlight the potency of 5-IRib-1-P as a competitive inhibitor. nih.gov
Table 1: Inhibition of Purine Nucleotide Anabolism Enzymes by this compound
| Enzyme | Source | Ki (µM) |
|---|---|---|
| P-Rib-PP Amidotransferase | Sarcoma 180 cells | 49 |
| Hypoxanthine-guanine phosphoribosyltransferase | Sarcoma 180 cells | 465 |
Data sourced from Choi et al. (1986) nih.gov
Involvement in Pyrimidine (B1678525) Nucleotide Anabolism
The influence of 5-IRib-1-P extends to the anabolic pathways of pyrimidine nucleotides, which are also fundamental for nucleic acid synthesis. nih.gov The compound's inhibitory action disrupts the formation of these essential biomolecules.
The primary target of 5-IRib-1-P in pyrimidine biosynthesis is orotate (B1227488) phosphoribosyltransferase-orotidylate decarboxylase (ODC) . nih.gov This bifunctional enzyme is responsible for the conversion of orotate to orotidine-5'-monophosphate (OMP) and its subsequent decarboxylation to uridine-5'-monophosphate (UMP), a precursor for all other pyrimidine nucleotides. nih.gov
Kinetic studies have quantified the inhibitory effect of 5-IRib-1-P on this enzyme complex. nih.gov
Table 2: Inhibition of Pyrimidine Nucleotide Anabolism Enzyme by this compound
| Enzyme | Source | Ki (µM) |
|---|
Data sourced from Choi et al. (1986) nih.gov
Interaction with Central Carbohydrate Metabolism Intermediates
Beyond its direct impact on nucleotide synthesis, 5-IRib-1-P also intersects with central carbohydrate metabolism, primarily through its relationship with ribose 1-phosphate and its influence on the metabolism of 5-phosphoribosyl 1-pyrophosphate (PRPP). nih.gov
Relationship with Ribose 1-phosphate Homeostasis
As an analog of ribose 1-phosphate, 5-IRib-1-P can interfere with the normal functions of this key metabolic intermediate. nih.gov Ribose 1-phosphate is generated from the phosphorolysis of nucleosides and can be converted to ribose 5-phosphate, which then enters the pentose (B10789219) phosphate (B84403) pathway or is used for nucleotide synthesis. utah.edu
5-IRib-1-P has been shown to inhibit enzymes that utilize ribose 1-phosphate or its precursors. nih.gov For instance, it inhibits purine nucleoside phosphorylase from human erythrocytes and 5'-methylthioadenosine phosphorylase from Sarcoma 180 cells. nih.gov The inhibition of these enzymes can disrupt the normal degradation and salvage of nucleosides, thereby affecting the intracellular pool of ribose 1-phosphate. nih.gov
Table 3: Inhibition of Ribose 1-phosphate Related Enzymes by this compound
| Enzyme | Source | Ki (µM) |
|---|---|---|
| Purine nucleoside phosphorylase | Human erythrocytes | 26 |
| 5'-Methylthioadenosine phosphorylase | Sarcoma 180 cells | 9 |
Data sourced from Choi et al. (1986) nih.gov
Connections with 5-Phosphoribosyl 1-pyrophosphate (PRPP) Metabolism
PRPP is a critical substrate for the synthesis of purine and pyrimidine nucleotides, as well as for the salvage pathways. nih.gov The synthesis of PRPP from ribose 5-phosphate and ATP is catalyzed by PRPP synthetase. utah.edu
A significant finding is that while 5-IRib-1-P inhibits several enzymes that utilize PRPP as a substrate, it does not have any effect on PRPP synthetase itself. nih.gov This indicates that the inhibitory action of 5-IRib-1-P is not due to a depletion of the PRPP pool but rather through direct competition at the level of PRPP-utilizing enzymes. nih.gov The low Ki values for the inhibition of enzymes like P-Rib-PP amidotransferase, which are often present at non-saturating concentrations of their natural substrates, suggest that 5-IRib-1-P can be a significant inhibitor in intact cells. nih.gov
Enzymatic Interaction Kinetics and Regulatory Modulations by 5 Iodoribose 1 Phosphate
Inhibition Studies with Purine (B94841) Nucleoside Phosphorylase
Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway, which recycles purines from the breakdown of nucleotides. patsnap.com It catalyzes the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides to generate the corresponding purine base and ribose 1-phosphate or deoxyribose 1-phosphate. patsnap.comresearchgate.net
Kinetic studies have demonstrated that 5-Iodoribose 1-phosphate acts as an inhibitor of Purine Nucleoside Phosphorylase. Research has quantified this inhibitory effect, determining the inhibition constant (K_i) to be 26 µM for PNP sourced from human erythrocytes. nih.govresearchgate.net This value indicates a moderate potency of inhibition against this crucial enzyme in the purine salvage pathway.
The inhibitory activity of this compound has been specifically characterized using Purine Nucleoside Phosphorylase isolated from human erythrocytes. nih.govresearchgate.net This provides a specific benchmark for the interaction between the compound and the human form of the enzyme. Detailed comparative analyses across different species or from various tissue sources are not extensively documented in the reviewed literature, with the primary focus remaining on the human erythrocytic enzyme.
Modulation of Phosphoglucomutase Activity
Phosphoglucomutase is an enzyme that facilitates the interconversion of glucose 1-phosphate and glucose 6-phosphate, playing a critical role in both the breakdown of glycogen (B147801) (glycogenolysis) and its synthesis (glycogenesis). wikipedia.org Research has shown that this compound inhibits the activity of phosphoglucomutase. The inhibition constant (K_i) for this interaction was determined to be 100 µM for the enzyme sourced from rabbit muscle. nih.govresearchgate.net
Effects on 5'-Methylthioadenosine Phosphorylase
5'-Methylthioadenosine Phosphorylase (MTAP) is a critical enzyme in the methionine salvage pathway, responsible for processing 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis. wikipedia.org MTAP cleaves MTA into adenine (B156593) and 5-methylthioribose-1-phosphate. wikipedia.orgnih.gov this compound has been identified as a potent inhibitor of MTAP. The K_i value for the inhibition of MTAP from Sarcoma 180 cells was found to be 9 µM. nih.govresearchgate.net This low inhibition constant is significant because it is considerably lower than the Michaelis constant (K_m) for the enzyme's natural substrates, suggesting that this compound could be an effective inhibitor under physiological conditions where substrate concentrations are not saturating. nih.gov
Interactions with 5-Phosphoribosyl 1-pyrophosphate (PRPP)-Utilizing Enzymes
5-Phosphoribosyl 1-pyrophosphate (PRPP) is a key substrate for the synthesis of purine and pyrimidine (B1678525) nucleotides. Several enzymes that utilize PRPP are susceptible to inhibition by this compound. Studies using extracts from Sarcoma 180 cells revealed that the compound inhibits multiple enzymes in this category, including hypoxanthine-guanine phosphoribosyltransferase (K_i = 465 µM), adenine phosphoribosyltransferase (K_i = 307 µM), and orotate (B1227488) phosphoribosyltransferase-orotidylate decarboxylase (K_i = 275 µM). nih.gov
A particularly notable interaction is the inhibition of P-Rib-PP amidotransferase, the rate-limiting enzyme in the de novo purine biosynthesis pathway. This compound was found to inhibit this enzyme with a K_i value of 49 µM in extracts from Sarcoma 180 cells. nih.gov Similar to its effect on MTAP, this K_i value is significantly lower than the reported K_m of the natural substrate, PRPP. This suggests that this compound has the potential to significantly impede the de novo synthesis of purines within intact cells. nih.gov
Summary of Inhibition Constants
The following table provides a summary of the inhibition constants (K_i) for this compound against various enzymes.
| Enzyme | Source | K_i (µM) |
| Purine Nucleoside Phosphorylase | Human Erythrocytes | 26 |
| Phosphoglucomutase | Rabbit Muscle | 100 |
| 5'-Methylthioadenosine Phosphorylase | Sarcoma 180 Cells | 9 |
| P-Rib-PP Amidotransferase | Sarcoma 180 Cells | 49 |
| Hypoxanthine-guanine phosphoribosyltransferase | Sarcoma 180 Cells | 465 |
| Adenine phosphoribosyltransferase | Sarcoma 180 Cells | 307 |
| Orotate phosphoribosyltransferase-orotidylate decarboxylase | Sarcoma 180 Cells | 275 |
Effects on Hypoxanthine-Guanine Phosphoribosyltransferase
This compound (5-IRib-1-P) has been identified as an inhibitor of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), an essential enzyme in the purine salvage pathway. wikipedia.orgrcsb.org HGPRT catalyzes the conversion of hypoxanthine (B114508) and guanine (B1146940) to their respective mononucleotides. wikipedia.org In studies using extracts from Sarcoma 180 cells, 5-IRib-1-P demonstrated inhibitory activity against HGPRT. The inhibition constant (Ki) was determined to be 465 µM. nih.gov This finding indicates that 5-IRib-1-P can interfere with the normal function of HGPRT, which plays a central role in the generation of purine nucleotides. wikipedia.org
Modulation of Adenine Phosphoribosyltransferase
The influence of this compound extends to another key enzyme in the purine salvage pathway, Adenine Phosphoribosyltransferase (APRT). wikipedia.org APRT is responsible for catalyzing the synthesis of adenosine (B11128) monophosphate (AMP) from adenine and 5-phosphoribosyl 1-pyrophosphate (P-Rib-PP). orpha.net Research conducted on extracts of Sarcoma 180 cells has shown that 5-IRib-1-P inhibits the activity of APRT. nih.gov The determined inhibition constant (Ki) for this interaction is 307 µM. nih.gov This level of inhibition suggests a modulatory effect on the salvage synthesis of adenine nucleotides.
Influence on Orotate Phosphoribosyltransferase-Orotidylate Decarboxylase
This compound also affects enzymes involved in pyrimidine biosynthesis. Specifically, it has been shown to inhibit the bifunctional enzyme Orotate Phosphoribosyltransferase-Orotidylate Decarboxylase (OPRT-ODC). nih.gov This enzyme complex is crucial for the de novo synthesis of pyrimidine nucleotides, catalyzing the formation of uridine (B1682114) monophosphate (UMP). wikipedia.orgnih.gov In studies utilizing extracts from Sarcoma 180 cells, 5-IRib-1-P was found to be an inhibitor of this enzymatic complex with an inhibition constant (Ki) of 275 µM. nih.gov
Table 1: Inhibitory Effects of this compound on Phosphoribosyltransferases
| Enzyme | Source | Ki (µM) | Reference |
|---|---|---|---|
| Hypoxanthine-Guanine Phosphoribosyltransferase | Sarcoma 180 cells | 465 | nih.gov |
| Adenine Phosphoribosyltransferase | Sarcoma 180 cells | 307 | nih.gov |
Assessment of this compound on P-Rib-PP Synthetase
In contrast to its inhibitory effects on several phosphoribosyltransferases, this compound was found to have no effect on P-Rib-PP Synthetase (also known as ribose-phosphate diphosphokinase). nih.govwikipedia.org This enzyme is critical as it catalyzes the formation of 5-phosphoribosyl 1-pyrophosphate (P-Rib-PP) from ribose 5-phosphate and ATP. encyclopedia.pubnih.gov P-Rib-PP is a key substrate for the synthesis of purine and pyrimidine nucleotides. wikipedia.org Kinetic studies have demonstrated that 5-IRib-1-P does not inhibit the activity of P-Rib-PP Synthetase, indicating a specific spectrum of enzymatic modulation that does not include the synthesis of this essential precursor. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | 5-IRib-1-P |
| 5-phosphoribosyl 1-pyrophosphate | P-Rib-PP |
| Adenosine monophosphate | AMP |
| Adenosine triphosphate | ATP |
| Guanine | |
| Hypoxanthine | |
| Ribose 5-phosphate |
Advanced Analytical Methodologies for 5 Iodoribose 1 Phosphate Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the structural elucidation and quantification of 5-iodoribose 1-phosphate and related enzymatic activities.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural analysis of sugar phosphates like this compound. Both ¹H and ³¹P NMR are highly informative.
³¹P NMR is particularly advantageous due to the 100% natural abundance and high receptivity of the ³¹P nucleus, resulting in strong, sharp signals and a wide chemical shift range that provides detailed information about the chemical environment of the phosphate (B84403) group. oxinst.comhuji.ac.il This technique can readily distinguish between different phosphorylation states and identify the position of the phosphate group on the ribose ring. oxinst.com
¹H NMR provides information on the protons of the ribose sugar. Coupling between ¹H and ³¹P nuclei can be observed, providing critical connectivity data. huji.ac.il For more complex analyses, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) are employed. An ¹H-³¹P HSQC experiment correlates proton and phosphorus nuclei that are separated by one or more bonds, allowing for the unambiguous assignment of signals and detailed structural confirmation of the sugar phosphate. osti.gov
| NMR Technique | Type of Information Provided | Application in this compound Analysis |
|---|---|---|
| ¹H NMR | Provides information on the chemical environment of protons in the ribose moiety. | Structural confirmation of the ribose ring. |
| ³¹P NMR | Highly sensitive detection of phosphorus, providing information on the phosphate group's environment and bonding. | Confirmation of phosphorylation and identification of the phosphate position. |
| ¹H-³¹P HSQC | Correlation of proton and phosphorus signals, revealing connectivity through chemical bonds. | Unambiguous structural elucidation and assignment of NMR signals. |
Spectrophotometric assays are widely used to determine the activity of enzymes that metabolize this compound and to quantify phosphate. These assays rely on measuring changes in light absorbance at a specific wavelength resulting from an enzyme-catalyzed reaction.
For instance, the activity of purine (B94841) nucleoside phosphorylase (PNP), which can cleave 5'-iodonucleosides to produce this compound, can be monitored spectrophotometrically. nih.gov One common method involves a coupled assay where the product of the PNP reaction, a purine base like hypoxanthine (B114508), is further metabolized by xanthine (B1682287) oxidase to uric acid. The formation of uric acid can be monitored by the increase in absorbance at 293 nm. assaygenie.com
Another approach for detecting inorganic phosphate, a product or substrate in many relevant enzymatic reactions, utilizes the substrate 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG). In the presence of inorganic phosphate and purine nucleoside phosphorylase, MESG is converted to 2-amino-6-mercapto-7-methylpurine, leading to an absorbance shift that can be monitored at 360 nm. cytoskeleton.com
| Assay Target | Principle | Wavelength (nm) |
|---|---|---|
| Purine Nucleoside Phosphorylase Activity | Coupled assay with xanthine oxidase, monitoring uric acid formation. | 293 |
| Inorganic Phosphate | Enzymatic conversion of MESG in the presence of PNP. | 360 |
Chromatographic Separation and Purification Methodologies
Chromatographic techniques are indispensable for the separation and purification of this compound from complex biological mixtures or enzymatic synthesis reactions. Due to its polar nature, a combination of ion-exchange and reversed-phase chromatography is often employed.
Anion-exchange chromatography is highly effective for separating negatively charged molecules like sugar phosphates. The stationary phase consists of a positively charged resin that binds the negatively charged phosphate group of this compound. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is another powerful technique. To enhance the retention of polar compounds like this compound on a nonpolar C18 stationary phase, ion-pairing agents such as tributylamine (B1682462) are added to the mobile phase. uzh.ch The ion-pairing agent forms a neutral complex with the charged phosphate group, allowing for its separation based on hydrophobicity. uzh.chresearchgate.net The purification of enzymatically synthesized this compound has been described using reversed-phase HPLC. researchgate.net
| Chromatographic Method | Principle of Separation | Application for this compound |
|---|---|---|
| Anion-Exchange Chromatography | Separation based on the charge of the phosphate group. | Effective for initial purification and separation from other charged molecules. |
| Reversed-Phase HPLC with Ion-Pairing Agents | Separation based on hydrophobicity after neutralizing the phosphate charge with an ion-pairing agent. | High-resolution separation and final purification. |
Radioenzymatic and Coupled Optical Enzyme Assays
For highly sensitive and specific quantification of this compound or the activity of enzymes that interact with it, radioenzymatic and coupled optical enzyme assays are employed.
A radioenzymatic assay for a similar compound, ribose 1-phosphate, has been developed and can be adapted for this compound. nih.gov This type of assay often involves the use of a radiolabeled substrate. For instance, in an assay for deoxyribose 1-phosphate, a coupled enzymatic reaction is used where the sugar phosphate reacts with adenine (B156593) to form the corresponding nucleoside, which is then converted to inosine (B1671953) or deoxyinosine. nih.gov By using a radiolabeled precursor, the resulting radiolabeled product can be separated by thin-layer chromatography and quantified, offering high sensitivity. nih.gov
Coupled optical enzyme assays provide a continuous, real-time measurement of enzyme activity. These assays link the reaction of interest to a second, indicator reaction that produces a change in absorbance. For example, to measure the kinetics of an enzyme that produces this compound, its formation can be coupled to the purine nucleoside phosphorylase reaction in the reverse direction. In the presence of a suitable purine base, PNP would consume this compound, and the reaction could be monitored by the change in absorbance of the purine substrate or product. nih.gov Another general approach for any phosphate-releasing enzyme is to couple the release of phosphate to the aforementioned MESG-based assay, allowing for continuous monitoring of the reaction progress. cytoskeleton.com This is particularly useful for detailed kinetic studies of enzymes inhibited by this compound. nih.gov
Research Applications and Prospective Directions for 5 Iodoribose 1 Phosphate
Utility as a Biochemical Probe and Molecular Tool
5-Iodoribose 1-phosphate (5-IRib-1-P), a synthetic analog of the naturally occurring ribose 1-phosphate, has emerged as a valuable tool in biochemical and molecular research. Its unique structure, featuring an iodine atom at the 5' position of the ribose sugar, allows it to function as a probe to investigate various enzymatic processes and cellular pathways. The enzymatic synthesis of 5-IRib-1-P from 5'-deoxy-5'-iodoadenosine, utilizing enzymes such as adenosine (B11128) deaminase and purine (B94841) nucleoside phosphorylase, has been a crucial development in making this compound accessible for research purposes. nih.gov
Applications in Nucleic Acid Chemistry Research
In the realm of nucleic acid chemistry, this compound serves as an important investigative tool. As a structural analog of ribose 1-phosphate, a key precursor in the synthesis of nucleotides, 5-IRib-1-P can interact with enzymes involved in nucleotide metabolism. nih.gov Its presence allows researchers to study the active sites and catalytic mechanisms of these enzymes. The substitution of a hydroxyl group with an iodine atom at the 5' position creates a molecule that can act as a competitive inhibitor, providing insights into the substrate binding requirements and enzymatic kinetics of nucleotide synthesis pathways. nih.gov
Exploration of Modified Nucleotide Incorporation Mechanisms
The study of how modified nucleotides are incorporated into nucleic acids is critical for understanding various biological processes and for the development of therapeutic agents. This compound, as a precursor analog, can be used to explore the tolerance and specificity of enzymes that handle modified substrates. While not directly incorporated into a growing nucleic acid chain due to the 5'-iodo modification, its interactions with upstream enzymes that produce nucleotide precursors provide valuable data on how modifications at the sugar moiety influence recognition and processing by the cellular machinery.
Functional Analog Studies in Cellular Regulatory Networks
The intricate network of cellular regulation relies on the precise control of metabolic pathways. This compound has proven to be a useful functional analog for dissecting these regulatory networks, particularly those involving nucleotide metabolism.
Investigation of Nucleotide Salvage and De Novo Pathways
Cells utilize both de novo synthesis and salvage pathways to maintain a balanced pool of nucleotides for various cellular processes. This compound has been instrumental in elucidating the kinetics of key enzymes in these pathways. nih.gov It acts as a significant inhibitor of several enzymes that utilize 5-phosphoribosyl 1-pyrophosphate (PRPP), a central molecule in both de novo and salvage pathways. nih.gov By studying the inhibitory effects of 5-IRib-1-P, researchers can gain a deeper understanding of the regulatory mechanisms that govern the flux of metabolites through these essential pathways. nih.gov
Mechanistic Probes for Enzyme Action and Substrate Specificity
A primary application of this compound is as a mechanistic probe to investigate the action and substrate specificity of various enzymes. Its ability to inhibit specific enzymes allows for detailed kinetic studies to determine inhibition constants (Ki) and infer the nature of the enzyme's active site.
Research has demonstrated that 5-IRib-1-P is a potent inhibitor of several key enzymes involved in purine, pyrimidine (B1678525), and sugar phosphate (B84403) metabolism. nih.gov For instance, it inhibits purine nucleoside phosphorylase and 5'-methylthioadenosine phosphorylase, enzymes crucial for the purine salvage pathway. nih.gov The low Ki values for these enzymes indicate a high affinity of the inhibitor for the enzyme's active site and suggest that 5-IRib-1-P could significantly impact cellular metabolism if present in sufficient concentrations. nih.gov
The inhibitory effects of this compound on various enzymes are summarized in the table below, highlighting its utility in dissecting enzyme mechanisms and substrate specificity.
| Enzyme | Source | Ki (µM) | Natural Substrate |
| 5'-Methylthioadenosine Phosphorylase | Sarcoma 180 cells | 9 | 5'-Methylthioadenosine |
| Purine Nucleoside Phosphorylase | Human erythrocytes | 26 | Inosine (B1671953), Guanosine |
| PRPP Amidotransferase | Sarcoma 180 cells | 49 | PRPP |
| Phosphoglucomutase | Rabbit muscle | 100 | Glucose-1-phosphate |
| Orotate (B1227488) Phosphoribosyltransferase-Orotidylate Decarboxylase | Sarcoma 180 cells | 275 | Orotate, PRPP |
| Adenine (B156593) Phosphoribosyltransferase | Sarcoma 180 cells | 307 | Adenine, PRPP |
| Hypoxanthine-Guanine Phosphoribosyltransferase | Sarcoma 180 cells | 465 | Hypoxanthine (B114508), Guanine (B1146940), PRPP |
This table presents the inhibition constants (Ki) of this compound for several enzymes, demonstrating its potency as a biochemical probe. The data is sourced from Choi et al., 1986. nih.gov
Notably, 5-IRib-1-P showed no inhibitory effect on PRPP synthetase, the enzyme responsible for the synthesis of PRPP. nih.gov This specificity further underscores its value as a tool for selectively probing certain enzymatic steps within a complex metabolic network. The significantly lower Ki values for 5'-methylthioadenosine phosphorylase and PRPP amidotransferase compared to the Km values of their natural substrates suggest that these enzymes could be major targets of 5-IRib-1-P in a cellular context. nih.gov
Q & A
Q. How should conflicting results about the stability of this compound under physiological conditions be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
